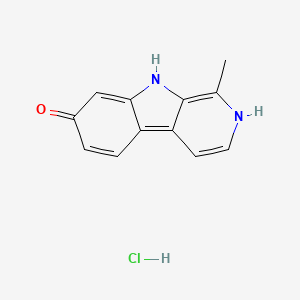

SB-200646

Vue d'ensemble

Description

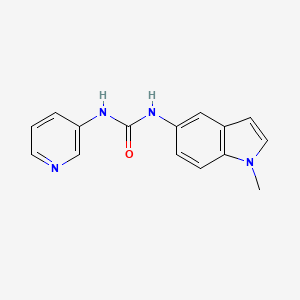

SB-200646: est un composé connu pour son rôle d'antagoniste sélectif des récepteurs de la sérotonine, en particulier les récepteurs 5-hydroxytryptamine 2B et 5-hydroxytryptamine 2C. C'était le premier composé découvert à avoir une sélectivité pour la 5-hydroxytryptamine 2B et la 5-hydroxytryptamine 2C par rapport aux récepteurs 5-hydroxytryptamine 2A . Ce composé a montré des propriétés anxiolytiques dans les modèles animaux, ce qui en fait un sujet d'intérêt dans la recherche pharmacologique .

Applications De Recherche Scientifique

Chemistry: : SB-200646 is used as a tool compound to study the function of serotonin receptors, particularly 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. It helps in understanding the role of these receptors in various physiological processes .

Biology: : In biological research, this compound is used to investigate the effects of serotonin receptor antagonism on behavior and neurotransmission. It has been shown to alter the activity of midbrain dopamine neurons, which are involved in reward and motivation pathways .

Medicine: : this compound has potential therapeutic applications in the treatment of anxiety disorders due to its anxiolytic properties. It is also being explored for its effects on other neurological conditions .

Industry: : While its primary use is in research, this compound could potentially be developed into a therapeutic agent for clinical use, pending further studies and clinical trials .

Mécanisme D'action

Target of Action

SB-200646, also known as 1-(1-Methyl-1H-indol-5-yl)-3-(pyridin-3-yl)urea or N-(1-Methyl-5-indolyl)-N’-(3-pyridyl)urea, is a selective and potent antagonist of the 5-HT2B and 5-HT2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

This compound acts by selectively blocking the 5-HT2B and 5-HT2C receptors . This blockade prevents the normal function of these receptors, leading to changes in the downstream signaling pathways. The pKi values for 5-HT2B, 5-HT2C, and 5-HT2A are 7.5, 6.9, and 5.2, respectively .

Biochemical Pathways

The blockade of the 5-HT2B and 5-HT2C receptors by this compound affects the serotonin signaling pathway . Serotonin is a neurotransmitter that plays a key role in mood regulation, and alterations in its signaling pathway can lead to changes in mood and behavior. The exact downstream effects of this blockade are still under investigation.

Result of Action

The blockade of the 5-HT2B and 5-HT2C receptors by this compound has been shown to have electrophysiological and anxiolytic properties in vivo . For example, it has been reported that this compound can significantly decrease the number of spontaneously active ventral tegmental area (VTA) dopaminergic neurons .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La synthèse du SB-200646 implique la réaction de l'acide 1-méthyl-1H-indole-5-carboxylique avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Cet intermédiaire est ensuite réagi avec la 3-aminopyridine pour donner le produit final, la 1-(1-méthyl-1H-indol-5-yl)-3-pyridin-3-ylurée .

Méthodes de production industrielle: : Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, la synthèse suit généralement les procédures à l'échelle du laboratoire avec une optimisation pour la production à plus grande échelle. Cela comprend la garantie d'une pureté et d'un rendement élevés grâce à des conditions de réaction contrôlées et à des étapes de purification telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions: : Le SB-200646 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs urée et indole. Il peut également participer à des liaisons hydrogène et à des interactions π-π en raison de sa structure aromatique .

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent le chlorure de thionyle pour la formation de chlorures d'acide et les amines pour la formation d'urée.

Liaison hydrogène: Des solvants comme le diméthylsulfoxyde et l'eau peuvent faciliter les interactions de liaison hydrogène.

Produits principaux: : Le produit principal de la synthèse du this compound est la 1-(1-méthyl-1H-indol-5-yl)-3-pyridin-3-ylurée. D'autres sous-produits potentiels comprennent les matières premières non réagies et les sous-produits de réactions incomplètes .

Applications de la recherche scientifique

Chimie: : Le this compound est utilisé comme un composé outil pour étudier la fonction des récepteurs de la sérotonine, en particulier les récepteurs 5-hydroxytryptamine 2B et 5-hydroxytryptamine 2C. Il aide à comprendre le rôle de ces récepteurs dans divers processus physiologiques .

Biologie: : En recherche biologique, le this compound est utilisé pour étudier les effets de l'antagonisme des récepteurs de la sérotonine sur le comportement et la neurotransmission. Il a été démontré qu'il modifiait l'activité des neurones dopaminergiques du mésencéphale, qui sont impliqués dans les voies de la récompense et de la motivation .

Médecine: : Le this compound présente des applications thérapeutiques potentielles dans le traitement des troubles anxieux en raison de ses propriétés anxiolytiques. Il est également étudié pour ses effets sur d'autres affections neurologiques .

Industrie: : Bien que son utilisation principale soit la recherche, le this compound pourrait potentiellement être développé en un agent thérapeutique pour une utilisation clinique, sous réserve d'études complémentaires et d'essais cliniques .

Mécanisme d'action

Le this compound exerce ses effets en antagonisant sélectivement les récepteurs 5-hydroxytryptamine 2B et 5-hydroxytryptamine 2C. Cet antagonisme empêche la sérotonine de se lier à ces récepteurs, modulant ainsi les voies de signalisation en aval. Le blocage de ces récepteurs affecte la libération de neurotransmetteurs et l'activité neuronale, ce qui conduit à ses effets anxiolytiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Ketansérine: Un antagoniste non sélectif des récepteurs de la sérotonine qui cible également les récepteurs 5-hydroxytryptamine 2A.

Ritansérine: Un autre antagoniste des récepteurs de la sérotonine avec un spectre d'activité plus large que le SB-200646.

MDL100907: Un antagoniste sélectif des récepteurs 5-hydroxytryptamine 2A.

Unicité: : Le this compound est unique en raison de sa forte sélectivité pour les récepteurs 5-hydroxytryptamine 2B et 5-hydroxytryptamine 2C par rapport aux récepteurs 5-hydroxytryptamine 2A. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ces récepteurs sans les effets de confusion de l'antagonisme des récepteurs 5-hydroxytryptamine 2A .

Propriétés

IUPAC Name |

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZZJTLBYXHUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162550 | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143797-63-1 | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-3-pyridinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143797-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143797631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-200646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8F72CL8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SB-200646?

A1: this compound (N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride) acts as a potent and selective antagonist of serotonin (5-HT) receptors, primarily targeting the 5-HT2C and 5-HT2B subtypes. [, , ] This means it binds to these receptors and blocks the actions of serotonin, preventing the downstream effects typically mediated by these receptors.

Q2: What is the significance of this compound's selectivity for 5-HT2C/2B receptors?

A2: The selectivity of this compound is crucial because it allows researchers to study the specific roles of 5-HT2C and 5-HT2B receptors in various physiological and behavioral processes. This is particularly important as other 5-HT receptor subtypes, like 5-HT2A, often have overlapping functions. [] Previous tools lacked this selectivity, making it difficult to isolate the effects of individual subtypes.

Q3: How does this compound compare to other 5-HT2 receptor antagonists in terms of its affinity for different subtypes?

A3: this compound exhibits a higher affinity for 5-HT2C and 5-HT2B receptors compared to 5-HT2A receptors. Studies have shown that its binding affinity (pKi) for the rat 5-HT2A receptor is significantly lower than its affinity for the 5-HT2C and 5-HT2B receptors. [] This selectivity makes it a valuable pharmacological tool for dissecting the roles of these subtypes.

Q4: What are some of the physiological effects observed after administering this compound?

A4: this compound has demonstrated efficacy in reversing several effects attributed to 5-HT2C receptor activation. These include reversing m-chlorophenylpiperazine (mCPP)-induced hypolocomotion and hypophagia in rats. [] Furthermore, it has shown anxiolytic-like effects in the social interaction test, suggesting a potential role of 5-HT2C/2B receptors in anxiety. []

Q5: How does this compound impact the activity of dopamine neurons?

A5: Research shows that both acute and chronic administration of this compound can influence the activity of dopamine neurons in the substantia nigra pars compacta (SNC) and ventral tegmental area (VTA) of rats. [] These effects are similar to those observed with atypical antipsychotic drugs, indicating potential involvement of 5-HT2C/2B receptors in their mechanism of action.

Q6: Has this compound been used to study the role of 5-HT receptors in specific blood vessels?

A6: Yes, this compound has been instrumental in investigating the role of 5-HT receptors in vascular function. For instance, studies using this compound have revealed that 5-HT2B receptors mediate endothelium-dependent relaxation in rat jugular veins. [] Additionally, research suggests that endogenous nitric oxide selectively modulates 5-HT-mediated vasoconstriction in bovine pulmonary supernumerary arteries, potentially through a mechanism involving 5-HT2B receptors, as evidenced by the use of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)